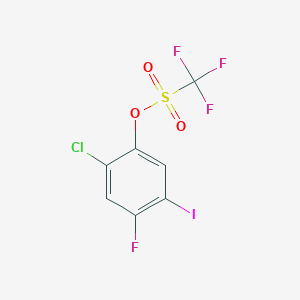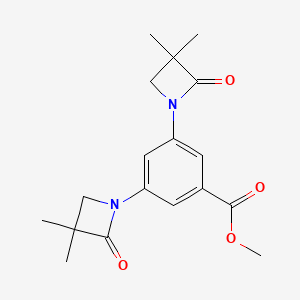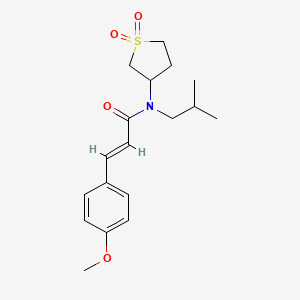
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2ClFIO3S. It is known for its unique combination of halogens (chlorine, fluorine, and iodine) attached to a phenyl ring, along with a trifluoromethanesulphonate group. This compound is utilized in various fields of scientific research and industrial applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Starting with o-chlorobenzoic acid, nitration is performed to introduce a nitro group.
Friedel-Crafts Acylation: The nitro compound undergoes Friedel-Crafts acylation to form a ketone intermediate.
Reduction: The nitro group is reduced to an amine.
Sandmeyer Reaction: The amine is converted to an iodide using the Sandmeyer reaction.
Triflation: Finally, the iodinated compound is reacted with trifluoromethanesulfonic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogens (chlorine, fluorine, and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .
科学的研究の応用
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate involves its ability to undergo various chemical reactions, thereby modifying the structure and function of target molecules. The trifluoromethanesulphonate group is a good leaving group, facilitating substitution reactions. The halogens can participate in halogen bonding and other interactions, influencing the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenyl triflate
- 2-Chloro-4-fluoro-5-iodophenyl methanone
- 2-Chloro-4-fluoro-5-iodophenyl ketone
Uniqueness
2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct reactivity compared to other similar compounds. This group enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAPLUBFWKTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)



![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)


![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)
